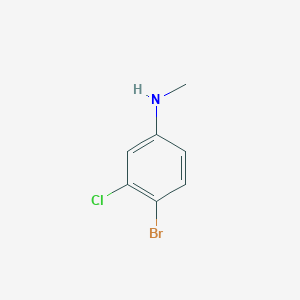

4-Bromo-3-chloro-N-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-chloro-N-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It is a derivative of aniline, which is an organic compound with the functional group -NH2 attached to a benzene ring .

Synthesis Analysis

The synthesis of anilines, including this compound, often involves several steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The exact method of synthesis can vary depending on the specific aniline being produced .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom (Br), a chlorine atom (Cl), and a methylamine group (-NHCH3) attached to it . The molecular weight of this compound is 220.49 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 220.49 and a melting point of 80-82 °C . The compound is air sensitive and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Synthesis of Biphenyl Carboxylic Acid Derivatives : 4-Bromo-3-methylaniline is used in the synthesis of biphenyl carboxylic acid derivatives through a Pd/C-mediated Suzuki coupling approach. This compound undergoes a reaction with 4-chlorobutyryl chloride/TEA and subsequent treatment to yield 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, which is then coupled with 4-carboxyphenylboronic acid to produce the final product (Ennis et al., 1999).

Microsomal Metabolism Studies : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, reveals metabolites from side-chain C-hydroxylation and N-hydroxylation, indicating the compound's role in biochemical processes (Boeren et al., 1992).

Exploration of Non-Linear Optical Properties : A series of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions have been studied for their non-linear optical properties and reactivity. This highlights the compound's potential in optical and electronic applications (Rizwan et al., 2021).

Spectral Analysis and Ab Initio Calculations : Fourier transform infrared and FT-Raman spectral analysis of chloro-methylanilines, including studies on 4-chloro-3-methylaniline, provides insights into the structural and vibrational properties of these compounds. This is crucial for understanding their chemical behavior and potential applications (Arjunan & Mohan, 2008).

Synthesis of Fluorane Dye Precursors : 4-Bromo-3-methylanisole, derived from 4-bromo-3-methylaniline, is used in the synthesis of black fluorane dye, a critical component in the manufacture of thermal papers. This showcases the compound's role in the production of industrial dyes and pigments (Xie et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFNWVZSGQQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)